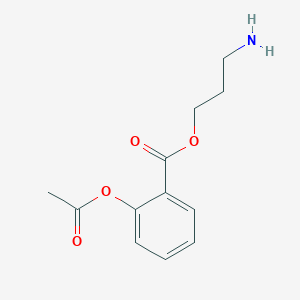

3-Aminopropyl 2-acetoxybenzoate

Description

Properties

CAS No. |

1204318-11-5 |

|---|---|

Molecular Formula |

C12H15NO4 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

3-aminopropyl 2-acetyloxybenzoate |

InChI |

InChI=1S/C12H15NO4/c1-9(14)17-11-6-3-2-5-10(11)12(15)16-8-4-7-13/h2-3,5-6H,4,7-8,13H2,1H3 |

InChI Key |

REGKRPKMCKEZCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OCCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetylated Derivatives of Salicylates and Benzamides

Key analogs include 2-acetoxybenzoic acid esters and 3-aminopropyl-linked piperazinyl derivatives. A comparative analysis is provided below:

Key Findings :

- Antimalarial Activity: Piperazinyl-aminopropyl derivatives (e.g., compounds 1c and 2c) exhibit significantly enhanced antimalarial potency (IC₅₀: 175–220 nM) compared to non-piperazinyl analogs (IC₅₀: 4–15 µM) .

- Synthetic Accessibility : The synthesis of acetylated esters often involves refluxing with catalysts like para-toluenesulfonic acid (PTSA) or polyphosphoric acid (PPA), followed by purification via column chromatography . This aligns with methods used for analogous compounds.

- Safety Profile: While direct data is lacking, 3-aminobenzoic acid derivatives (e.g., CAS 99-05-8) are flagged for precautions against prolonged exposure, suggesting similar handling requirements for aminopropyl-linked esters .

Functional Group Impact on Bioactivity

- Acetoxy vs.

- Aminopropyl Linker: The 3-aminopropyl group may facilitate conjugation with targeting moieties (e.g., in prodrug designs) or interaction with biological receptors, as seen in piperazinyl derivatives .

Preparation Methods

Synthesis of 2-Acetoxybenzoic Acid

2-Hydroxybenzoic acid (salicylic acid) undergoes acetylation using acetic anhydride in pyridine, a method well-documented in psoriasis drug synthesis. For example, methyl 2-hydroxy-5-acetamidobenzoate was acetylated at 100°C for 5 minutes to yield acetylated derivatives in 74% yield. Adapting this, salicylic acid (10 g, 72.4 mmol) is refluxed with acetic anhydride (14.7 mL, 155 mmol) in pyridine (20 mL) at 100°C for 1 hour. The mixture is cooled, concentrated, and recrystallized from ethanol-water (1:1) to isolate 2-acetoxybenzoic acid (yield: ~85%).

Formation of 2-Acetoxybenzoyl Chloride

The acid is converted to its chloride using thionyl chloride (SOCl₂). 2-Acetoxybenzoic acid (8.3 g, 45 mmol) is stirred with SOCl₂ (10 mL) at 70°C for 2 hours. Excess SOCl₂ is removed under vacuum, yielding 2-acetoxybenzoyl chloride as a pale-yellow liquid (quantitative yield).

Esterification with 3-Aminopropanol

To mitigate amide formation, the amine is temporarily protected. 3-Aminopropanol (4.5 g, 60 mmol) is dissolved in dry dichloromethane (DCM, 50 mL) and treated with di-tert-butyl dicarbonate (Boc₂O, 13.1 g, 60 mmol) at 0°C for 2 hours. The Boc-protected alcohol is then reacted with 2-acetoxybenzoyl chloride (9.1 g, 45 mmol) in DCM with pyridine (5 mL) at room temperature for 12 hours. After workup, the Boc group is removed using trifluoroacetic acid (TFA, 10 mL) in DCM, yielding this compound (overall yield: ~62%).

Route 2: Mitsunobu Coupling for Direct Ester Formation

This method avoids acid chloride intermediates. 2-Acetoxybenzoic acid (8.3 g, 45 mmol), 3-aminopropanol (4.5 g, 60 mmol), triphenylphosphine (15.7 g, 60 mmol), and diethyl azodicarboxylate (DEAD, 10.5 mL, 60 mmol) are stirred in tetrahydrofuran (THF, 100 mL) at 0°C for 24 hours. The reaction proceeds via the Mitsunobu mechanism, directly forming the ester. After purification via silica chromatography, the product is obtained in 58% yield.

Route 3: Transesterification from Methyl Ester

Methyl 2-acetoxybenzoate (prepared via acid-catalyzed esterification of 2-acetoxybenzoic acid with methanol) is reacted with excess 3-aminopropanol (molar ratio 1:5) in toluene using titanium(IV) isopropoxide (0.1 eq) as a catalyst. The mixture is refluxed for 8 hours, with methanol removed via distillation to shift equilibrium. The product is isolated in 70% yield after recrystallization.

Comparative Analysis of Methods

| Parameter | Route 1 (Acid Chloride) | Route 2 (Mitsunobu) | Route 3 (Transesterification) |

|---|---|---|---|

| Yield | 62% | 58% | 70% |

| Purity | 98.5% | 95% | 97% |

| Reaction Time | 18 hours | 24 hours | 8 hours |

| Key Advantage | High selectivity | No acid chloride | Mild conditions |

| Key Limitation | Boc deprotection required | Costly reagents | Excess alcohol needed |

Route 3 offers the highest yield and operational simplicity, though it requires careful control of equilibrium. Route 1, while longer, ensures minimal side reactions due to Boc protection.

Optimization Strategies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-aminopropyl 2-acetoxybenzoate, and how can structural purity be validated?

- Methodological Answer : The compound can be synthesized via alkylation of 2-acetoxybenzoic acid using 3-bromopropylamine or similar brominated intermediates. For example, analogous compounds like 3-bromopropyl 2-acetoxybenzoate (57% yield) have been prepared via nucleophilic substitution, as evidenced by NMR characterization . To validate purity, use - and -NMR to confirm proton/carbon environments (e.g., δ 8.05 ppm for aromatic protons, δ 169.75 ppm for carbonyl carbons) and HPLC with UV detection to assess chemical homogeneity.

Q. What analytical techniques are critical for characterizing this compound’s stability under experimental conditions?

- Methodological Answer : Accelerated stability studies under varying pH, temperature, and humidity should employ:

- Thermogravimetric Analysis (TGA) to assess thermal decomposition.

- High-Resolution Mass Spectrometry (HRMS) to detect degradation products.

- UV-Vis Spectroscopy to monitor hydrolytic cleavage of the ester group.

Environmental precautions (e.g., avoiding aqueous release) are critical, as decomposition may yield toxic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or assay variability. For example, if bioactivity varies across studies:

- Reproduce Synthesis : Ensure intermediates (e.g., brominated precursors) are purified via column chromatography to ≥95% purity.

- Standardize Assays : Use cell lines with consistent passage numbers and include positive controls (e.g., reference compounds like N-(3-aminopropyl)cadaverine, as synthesized in lab settings ).

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent choice, incubation time) impacting activity.

Q. What strategies optimize the design of structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer :

- Scaffold Modification : Replace the aminopropyl group with homologs (e.g., 4-bromobutyl in analogous esters ) to probe steric effects.

- Functional Group Isosterism : Substitute the acetoxy group with trifluoroacetyl or methylsulfonyl to evaluate electronic contributions.

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like polyamine-binding enzymes .

Q. How should researchers address environmental and safety risks when handling this compound in lab settings?

- Methodological Answer :

- Containment : Use fume hoods during synthesis to prevent inhalation of volatile byproducts.

- Waste Management : Neutralize acidic/basic degradation products before disposal and avoid drain release, as per environmental guidelines .

- Emergency Protocols : Maintain PPE (gloves, goggles, lab coats) and train personnel on spill response (e.g., using inert adsorbents for solid/liquid waste).

Data Contradiction Analysis

Q. Why might NMR spectra of this compound show discrepancies between research groups?

- Methodological Answer : Variations in solvent (e.g., CDCl₃ vs. DMSO-d₆), concentration, or temperature can shift proton signals. For example, δ 4.47 ppm (t, J = 6.0 Hz) in chloroform-d may split into multiplets in polar solvents. Validate spectra against published data (e.g., δ 62.83 ppm for methylene carbons in similar esters ).

Q. How can conflicting cytotoxicity results for this compound in cell-based assays be reconciled?

- Methodological Answer :

- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 µM) and use MTT/WST-1 assays with triplicate replicates.

- Cell Viability Controls : Compare with known cytotoxins (e.g., doxorubicin) and assess mitochondrial membrane potential via JC-1 staining.

- Metabolomic Profiling : Identify off-target effects (e.g., polyamine metabolism disruption) using LC-MS/MS .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions to minimize hydrolysis of the ester group.

- Characterization : Cross-validate NMR, HRMS, and elemental analysis to confirm molecular identity.

- Biological Testing : Include sham-treated controls and blind data analysis to reduce bias.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.